4-cycloheptyl-1-piperazinecarbaldehyde
Description
4-Cycloheptyl-1-piperazinecarbaldehyde is a piperazine derivative characterized by a cycloheptyl substituent at the 4-position of the piperazine ring and a carbaldehyde functional group at the 1-position. The carbaldehyde group enhances reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming Schiff bases or undergoing nucleophilic additions. Piperazine derivatives are widely studied for their biological activities, including antipsychotic, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-cycloheptylpiperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-11-13-7-9-14(10-8-13)12-5-3-1-2-4-6-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDPWMQXYSQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Cycloheptyl vs.
- Carbaldehyde Reactivity: The aldehyde group distinguishes 4-cycloheptyl-1-piperazinecarbaldehyde from non-carbaldehyde analogs (e.g., MT-45), enabling facile derivatization for prodrug design or covalent targeting .
Physicochemical Properties
Data from structurally related compounds suggest trends:
| Property | This compound (Predicted) | 4-(3-Nitrophenyl)piperazine-1-carbaldehyde | MT-45 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | 235.24 | 348.53 |
| LogP (Lipophilicity) | ~3.5 (cycloheptyl > cyclohexyl) | 1.8 | 5.2 |
| Water Solubility | Low (hydrophobic cycloheptyl) | Moderate (nitro group polarity) | Very low |
| Conformational Stability | Chair conformation (piperazine ring) | Chair conformation | Chair conformation |
Sources : LogP and solubility trends inferred from cycloalkyl analogs ; conformational stability supported by X-ray data in piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
